Hydroxylamine, acetate (salt)

Übersicht

Beschreibung

Hydroxylamine, acetate (salt) is an inorganic compound with the chemical formula CH₃COONH₂OH. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical processes and has significant applications in both industrial and research settings.

Vorbereitungsmethoden

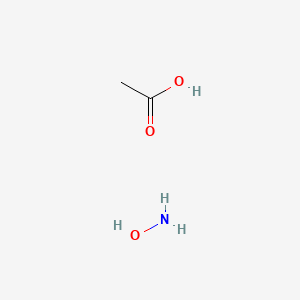

Synthetic Routes and Reaction Conditions: Hydroxylamine, acetate (salt) can be synthesized through the reaction of hydroxylamine with acetic acid. The reaction typically involves mixing an aqueous solution of hydroxylamine with acetic acid, followed by crystallization to obtain the solid salt. The reaction can be represented as follows:

NH2OH+CH3COOH→CH3COONH2OH

Industrial Production Methods: Industrial production of hydroxylamine, acetate (salt) often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is one of the most common methods, where nitric oxide is reduced in the presence of a catalyst to produce hydroxylamine, which is then reacted with acetic acid to form the acetate salt.

Types of Reactions:

Oxidation: Hydroxylamine, acetate (salt) can undergo oxidation to form nitrous oxide and water.

Reduction: It can act as a reducing agent in various chemical reactions, converting nitro compounds to amines.

Substitution: It can react with electrophiles, such as alkylating agents, to form substituted hydroxylamine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Alkyl halides and acyl chlorides are commonly used electrophiles.

Major Products Formed:

Oxidation: Nitrous oxide (N₂O) and water (H₂O).

Reduction: Amines and water.

Substitution: Substituted hydroxylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Hydroxylamine, acetate (salt) has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and as an intermediate in the synthesis of various organic compounds.

Biology: It is used in mutagenesis studies to introduce mutations in DNA by acting as a nucleobase amine-hydroxylating agent.

Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.

Industry: It is used in the production of caprolactam, which is a precursor to Nylon-6, and as a stabilizer for polymers.

Wirkmechanismus

Hydroxylamine, acetate (salt) exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to various substrates, leading to their reduction. In biological systems, it can hydroxylate nucleobases in DNA, leading to mutations. The molecular targets include DNA and various electrophilic compounds.

Vergleich Mit ähnlichen Verbindungen

- Hydroxylammonium chloride (NH₃OHCl)

- Hydroxylammonium nitrate (NH₃OHNO₃)

- Hydroxylammonium sulfate ((NH₃OH)₂SO₄)

Comparison: Hydroxylamine, acetate (salt) is unique in its solubility and reactivity compared to other hydroxylammonium salts. It is more soluble in organic solvents and has distinct reactivity patterns due to the presence of the acetate group. This makes it particularly useful in organic synthesis and industrial applications.

Biologische Aktivität

Hydroxylamine, acetate (salt), is a compound that has garnered interest due to its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Hydroxylamine, acetate (salt) has the chemical formula C₂H₇NO₃ and is classified under hydroxylamines. It is known for its reducing properties and has been studied for its potential use in various therapeutic applications.

Biological Activity Overview

- Antimicrobial Activity : Hydroxylamine derivatives have shown significant antibacterial properties against various strains of bacteria. Recent studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Hydroxylamine acts as a radical scavenger, which contributes to its antioxidant capabilities. This property is crucial in mitigating oxidative stress in biological systems.

- Cytotoxicity : While exhibiting antimicrobial effects, it is essential to assess the cytotoxicity of hydroxylamine compounds to ensure their safety for eukaryotic cells.

Antimicrobial Activity

Hydroxylamine derivatives have been tested against several clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| M-HA | Bacillus anthracis | <60 |

| Compound 11 | Staphylococcus aureus | <60 |

| Compound 15 | Staphylococcus epidermidis | <40 |

| Compound 8 | Pseudomonas aeruginosa | <17 |

| Compound 12 | Escherichia coli | <70 |

These results highlight the potential of hydroxylamine derivatives as effective antibacterial agents, particularly against resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of hydroxylamine is attributed to its ability to scavenge free radicals. The following table summarizes the antioxidant activity of selected hydroxylamine compounds compared to standard antioxidants.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Assay (%) | ABTS Assay (%) |

|---|---|---|

| Hydroxylamine | 85.1 | 73.9 |

| Vitamin C | 94.5 | 88.4 |

| M-HA | 64.7 | 64.2 |

The data indicates that hydroxylamine exhibits significant antioxidant activity, although it is slightly less effective than Vitamin C .

Case Studies

Case Study 1 : A study evaluating the antibacterial effects of various hydroxylamine derivatives found that specific compounds could inhibit the growth of resistant bacterial strains without adversely affecting human cells. This study underscores the potential for developing new antibiotics based on hydroxylamine structures .

Case Study 2 : Research into the cytotoxic effects of hydroxylamine revealed that while it can produce methemoglobin when absorbed systemically, certain derivatives displayed low toxicity to eukaryotic cells, suggesting a promising therapeutic index for further development .

Eigenschaften

IUPAC Name |

acetic acid;hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3NO/c1-2(3)4;1-2/h1H3,(H,3,4);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNQNULAYXDEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177127 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22606-42-4 | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022606424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, acetate (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.